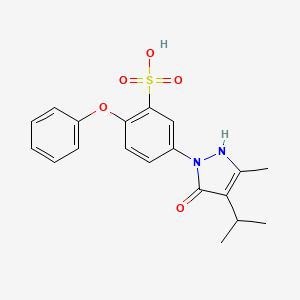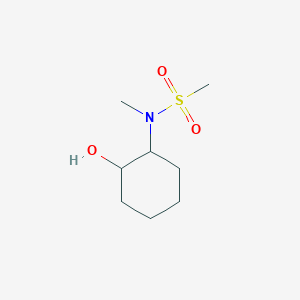
N-(3-chlorophenyl)-N'-(4-propoxyphenyl)urea
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(4-propoxyphenyl)urea is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.0978555 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ureas in Drug Design
Ureas have unique hydrogen binding capabilities, making them vital for drug-target interactions. They are incorporated in small molecules exhibiting a broad range of bioactivities, highlighting their importance in medicinal chemistry. The review by Jagtap et al. (2017) provides insights into the significance of urea in drug design, emphasizing urea derivatives as modulators of biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes (HDAC, PRMT, DOT1L, etc.) (Jagtap et al., 2017).
Urea as a Hydrogen Carrier
Urea has been identified as a potential hydrogen carrier for fuel cells, offering a solution for sustainable hydrogen supply. Rollinson et al. (2011) discuss urea's attributes as a hydrogen carrier, emphasizing its non-toxicity, stability, and ease of transport and storage. This makes urea a promising candidate for future sustainable energy supply systems (Rollinson et al., 2011).
Urea Biosensors
The development of urea biosensors for detecting and quantifying urea concentration is an important area of research. Botewad et al. (2021) cover advances in biosensors for urea, highlighting the use of enzyme urease (Urs) as a bioreceptor element in various biosensor designs. This technology is critical for addressing health issues such as kidney and urinary tract infections, as well as applications in agriculture and food preservation (Botewad et al., 2021).
Urea in Microbial Metabolism
Solomon et al. (2010) review the role of urea in microbial metabolism in aquatic systems, discussing its importance as a nitrogen source for primary producers. The paper elaborates on urea's production, transport, and decomposition processes, contributing to our understanding of its ecological and biogeochemical significance (Solomon et al., 2010).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(4-propoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-10-21-15-8-6-13(7-9-15)18-16(20)19-14-5-3-4-12(17)11-14/h3-9,11H,2,10H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRRLWFSNFHBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-thienyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4616018.png)

![N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4616034.png)
![N-[4-(1-piperidinyl)benzyl]-2-thiophenecarboxamide](/img/structure/B4616040.png)
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4616050.png)
![1-(2-fluorophenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4616062.png)


![methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4616083.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4616089.png)
![N-[2-(cyclohexylthio)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4616095.png)

![2-(methyl{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B4616118.png)
![N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4616126.png)
